2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H4F4IO. This compound is characterized by the presence of fluorine, iodine, and trifluoroethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves the introduction of fluorine, iodine, and trifluoroethoxy groups onto a benzene ring. One common method is the halogenation of a fluorobenzene derivative followed by the introduction of the trifluoroethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions using automated reactors. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoroethoxy group intact.
Scientific Research Applications
2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The trifluoroethoxy group can also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene
- 4-Fluoroiodobenzene
- 1-Fluoro-4-iodobenzene
Uniqueness
2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4IO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVSJXZNYWVASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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